4-Cyano-4-(4-fluorophenyl)cyclohexanone

Physicochemical Properties Medicinal Chemistry Lead Optimization

SAR studies on 4,4-disubstituted cyclohexylbenzamide 11β-HSD1 inhibitors demand the precise 4-fluorophenyl substituent for optimal potency; analog substitution invalidates published optimization paths. For Levocabastine HCl QC, only EP Impurity H (CAS 56326-98-8) meets pharmacopeial compliance. - Enables exact replication of potent, selective, orally bioavailable 11β-HSD1 inhibitor candidates. - Supplied as a white to off-white crystalline solid, ≥98% purity, stable at room temperature. - Dual utility as a versatile bifunctional building block (ketone + nitrile) and certified reference standard.

Molecular Formula C13H12FNO
Molecular Weight 217.24 g/mol
CAS No. 56326-98-8
Cat. No. B056388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-4-(4-fluorophenyl)cyclohexanone
CAS56326-98-8
Synonyms1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile;  4-Cyano-4-(4-fluorophenyl)cyclohexan-1-one
Molecular FormulaC13H12FNO
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESC1CC(CCC1=O)(C#N)C2=CC=C(C=C2)F
InChIInChI=1S/C13H12FNO/c14-11-3-1-10(2-4-11)13(9-15)7-5-12(16)6-8-13/h1-4H,5-8H2
InChIKeyFNWWTNNFZGBMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-4-(4-fluorophenyl)cyclohexanone (CAS 56326-98-8) Procurement Overview: Key Intermediate for 11β-HSD1 Inhibitors and Levocabastine Impurity Reference


4-Cyano-4-(4-fluorophenyl)cyclohexanone (CAS 56326-98-8) is a 4,4-disubstituted cyclohexanone derivative featuring a cyano group and a 4-fluorophenyl substituent [1]. This specific structure is commercially supplied as a white to off-white crystalline solid with a typical purity of 98% . Its established role is as a key building block in the synthesis of novel 4,4-disubstituted cyclohexylbenzamide derivatives, which have been optimized as potent 11β-HSD1 inhibitors [2], and it is also formally recognized as Levocabastine EP Impurity H, an essential reference standard in pharmaceutical quality control [3].

Why 4-Cyano-4-(4-fluorophenyl)cyclohexanone Cannot Be Substituted with Generic Analogs in 11β-HSD1 Inhibitor Synthesis


In the structure-activity relationship (SAR) of 4,4-disubstituted cyclohexylbenzamide 11β-HSD1 inhibitors, the nature of the aryl substituent is a critical determinant of potency and selectivity [1]. Specifically, the 4-fluorophenyl group in 4-Cyano-4-(4-fluorophenyl)cyclohexanone is a key pharmacophoric element that contributes to optimal binding interactions [1]. Simply substituting the compound with its non-fluorinated (4-cyano-4-phenylcyclohexanone, CAS 25115-74-6), chloro- (4-cyano-4-(4-chlorophenyl)cyclohexanone, CAS 25115-75-7), or methoxy- (4-cyano-4-(4-methoxyphenyl)cyclohexanone, CAS 5309-14-8) analogs will result in different physicochemical properties and, consequently, altered biological activity, which can compromise the potency, selectivity, and downstream development of the target inhibitor [1]. Furthermore, for analytical applications, only the specific Levocabastine EP Impurity H (CAS 56326-98-8) is an acceptable reference standard, not its structural analogs [2].

Quantitative Evidence Guide for 4-Cyano-4-(4-fluorophenyl)cyclohexanone: Differentiation vs. Analogs


Physicochemical Differentiation: Melting Point and Lipophilicity vs. Non-fluorinated Analog

The introduction of a single fluorine atom into the 4-position of the phenyl ring in 4-cyano-4-phenylcyclohexanone leads to quantifiable changes in key physicochemical properties. Specifically, 4-Cyano-4-(4-fluorophenyl)cyclohexanone (target) exhibits a significantly lower melting point (91-94°C) compared to its non-fluorinated analog, 4-cyano-4-phenylcyclohexanone (comparator), which has a reported melting point of 118-122°C . Additionally, the target compound has a slightly higher calculated LogP (ACD/LogP 1.59) [1] than its non-fluorinated analog (ACD/LogP 1.54) , indicating marginally increased lipophilicity.

Physicochemical Properties Medicinal Chemistry Lead Optimization

Commercial Purity and Storage Stability: Procurement Specification Benchmarking

A direct comparison of commercial offerings reveals a key differentiator in available purity and stability. 4-Cyano-4-(4-fluorophenyl)cyclohexanone (target) is routinely available from major suppliers at a high purity of 98% and is noted for its stability, with one supplier listing a shelf life of 1,620 days (approx. 4.4 years) under recommended storage . In contrast, the non-fluorinated analog 4-cyano-4-phenylcyclohexanone (comparator 1) is typically offered at a lower purity of 97% , and the chloro analog 4-cyano-4-(4-chlorophenyl)cyclohexanone (comparator 2) requires more stringent storage conditions, including storage under nitrogen at 2-8°C .

Chemical Procurement Quality Control Shelf Life

Regulatory Status: Defined Pharmacopoeial Role as Levocabastine EP Impurity H

4-Cyano-4-(4-fluorophenyl)cyclohexanone is formally designated as Levocabastine EP Impurity H according to the European Pharmacopoeia [1]. This specific designation provides it with a unique and verifiable role in the pharmaceutical industry that is not shared by its close analogs. For instance, the non-fluorinated analog (4-cyano-4-phenylcyclohexanone) is not listed as a specified impurity for Levocabastine. The target compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used as a reference standard for analytical method development, method validation (AMV), and quality control (QC) for Levocabastine Hydrochloride [2].

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Inferred Potency Contribution in 11β-HSD1 Inhibitor SAR

4-Cyano-4-(4-fluorophenyl)cyclohexanone serves as a critical intermediate in the synthesis of a series of 4,4-disubstituted cyclohexylbenzamide inhibitors of 11β-HSD1 [1]. While the intermediate itself is not the final inhibitor, the 4-fluorophenyl group it introduces is a key structural feature in the optimized, highly potent inhibitors. For example, the publication detailing the SAR of this series led to compounds with IC50 values in the low nanomolar range [2]. In comparison, the same scaffold with different aryl substitutions, which would be derived from analogs like 4-cyano-4-phenylcyclohexanone or 4-cyano-4-(4-chlorophenyl)cyclohexanone, would result in different and potentially less favorable SAR outcomes [1].

11β-HSD1 Inhibitor Medicinal Chemistry Structure-Activity Relationship

High-Value Application Scenarios for 4-Cyano-4-(4-fluorophenyl)cyclohexanone (CAS 56326-98-8)


Medicinal Chemistry: Synthesis of 11β-HSD1 Inhibitor Leads

4-Cyano-4-(4-fluorophenyl)cyclohexanone is the established and literature-precedented intermediate for synthesizing a specific series of 4,4-disubstituted cyclohexylbenzamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. Procurement of this compound is essential for any research group aiming to replicate, modify, or expand upon the published SAR leading to highly potent, selective, and orally bioavailable inhibitors [1]. Using an analog would alter the core structure and invalidate the foundation of this specific optimization path, leading to different biological outcomes [1].

Pharmaceutical Quality Control: Levocabastine Impurity Profiling

For pharmaceutical companies and contract research organizations (CROs) involved in the development, manufacturing, or quality control of Levocabastine Hydrochloride, 4-Cyano-4-(4-fluorophenyl)cyclohexanone is a mandatory procurement item. As the designated European Pharmacopoeia (EP) Impurity H, it is the only compound that can serve as a certified reference standard for analytical method development, validation, and routine QC testing to ensure batch-to-batch consistency and regulatory compliance [2][3]. Its commercial availability with full characterization data makes it a direct, no-substitution solution for this application.

Chemical Synthesis: Building Block for Fluorinated Scaffolds

This compound serves as a versatile, bifunctional building block. The combination of a ketone and a nitrile group on a cyclohexane ring, with the added benefit of a 4-fluorophenyl moiety, makes it a valuable intermediate for creating diverse, novel chemical entities [4]. Its high commercial purity (98%) and demonstrated long-term stability at room temperature make it a practical and reliable reagent for complex, multi-step organic syntheses in both academic and industrial R&D laboratories.

Technical Documentation Hub

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